iodocyclopropane chemical and physical properties
iodocyclopropane chemical and physical properties
An In-depth Technical Guide to Iodocyclopropane
Introduction
Iodocyclopropane (C₃H₅I), also known as cyclopropyl iodide, is an organoiodine compound belonging to the haloalkane family.[1] It is a valuable synthetic intermediate in organic chemistry, primarily utilized for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[2] The compound's utility is derived from the unique combination of a highly strained three-membered carbocyclic ring and the presence of iodine, which functions as an excellent leaving group.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of iodocyclopropane, its synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identifiers
Iodocyclopropane is typically a colorless to pale yellow liquid at standard conditions.[1][3] Its structure is characterized by a strained cyclopropane ring, which significantly influences its chemical behavior.[3][4]
Physical Properties
The physical characteristics of iodocyclopropane have been reported across various sources. The following table summarizes these key quantitative data points.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅I | [1][2] |
| Molecular Weight | 167.98 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.85 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 92-94 °C | [6] |
| 103-105 °C | [3] | |
| Melting Point | 132-134 °C | [6] |
| LogP | 1.5838 | [7][8] |
Chemical and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | Iodocyclopropane | [1][5] |
| CAS Number | 19451-11-7 | [1][2] |
| EC Number | 818-892-2 | [1][5] |
| PubChem CID | 640653 | [1][5] |
| SMILES | C1CC1I | [1][5] |
| InChI Key | VLODBNNWEWTQJX-UHFFFAOYSA-N | [1][2] |
Chemical Properties and Reactivity
The reactivity of iodocyclopropane is dominated by two key structural features: the inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the weakened carbon-iodine bond (bond dissociation energy ≈ 52 kcal/mol).[3] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making iodocyclopropane more reactive in processes like oxidative addition for cross-coupling reactions.[2]
Synthetic Applications
Iodocyclopropane is a versatile intermediate for synthesizing a wide range of alkyl, aryl, and acyl-substituted cyclopropanes.[1][2] Its primary applications are in transition metal-catalyzed cross-coupling reactions.
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Palladium-Catalyzed Reactions : It participates efficiently in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes.[2] For example, it reacts with benzoxazole in the presence of a palladium catalyst to produce 2-cyclopropylbenzoxazole, demonstrating its utility in the direct cyclopropylation of heterocycles.[1][2]
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Organometallic Intermediates : Iodocyclopropane serves as a precursor for various cyclopropyl organometallic reagents. Treatment with butyllithium (BuLi) generates cyclopropyllithium through a metal-halogen exchange.[9] This can be further transmetalated with reagents like zinc chloride to form cyclopropylzinc chlorides, which are then used in Negishi-type couplings.[9] It can also be used to form cyclopropyl cuprates.[2]
The reactivity of the cyclopropane ring provides conformational rigidity to the resulting compounds, a desirable trait in medicinal chemistry and materials science.[2]
Experimental Protocols: Synthesis Methodologies
Several methods exist for the synthesis of iodocyclopropane and its derivatives. Below are detailed descriptions of key experimental approaches cited in the literature.
Asymmetric Synthesis of Iodocyclopropyl Alcohols
This one-pot procedure involves the enantioselective addition of organozinc reagents to enals, followed by a diastereoselective iodocyclopropanation to create enantiomerically enriched iodocyclopropyl alcohols.[2]
Methodology:
-
Enantioselective Alkyl Addition: A chiral amino alcohol catalyst, such as (−)-MIB (4 mol%), is used to promote the addition of diethylzinc (Et₂Zn) to α,β-unsaturated aldehydes (enals). This step forms enantioenriched allylic alkoxides.[2]
-
Carbenoid Generation: Et₂Zn reacts with iodoform (CHI₃) to generate the dizinc carbenoid species, (IZn)₂CHI.[2]
-
Diastereoselective Cyclopropanation: The generated carbenoid is transferred to the allylic alkoxide intermediate from step 1. This yields iodocyclopropyl alcohols with high diastereomeric ratios (>20:1 dr) and excellent enantiomeric excess (89–99% ee).[2]
Synthesis via Zinc Carbenoid Cyclopropanation
Iodocyclopropane derivatives can be synthesized from alkenyl iodides using a zinc carbenoid.[2]
Methodology:
-
Reactant Preparation: An alkenyl iodide, such as 2-iodo-2-penten-1-ol, is prepared as the starting material.[2]
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Cyclopropanation: The reaction is conducted in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene. This process forms the cyclopropane ring while retaining the iodine substituent, yielding the corresponding iodocyclopropane derivative in high yield (e.g., 87%).[2]
Simmons-Smith Reaction
Though not a direct synthesis of iodocyclopropane itself, the Simmons-Smith reaction is a fundamental method for creating cyclopropane rings and is conceptually related. It utilizes an organozinc reagent, iodomethyl zinc iodide (prepared from diiodomethane and a zinc-copper couple), which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.[10]
Mandatory Visualization
The following diagram illustrates the logical relationships between iodocyclopropane's core identifiers, its distinct properties, and its primary applications in chemical synthesis.
References
- 1. Iodocyclopropane - Wikipedia [en.wikipedia.org]
- 2. Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Iodocyclopropane | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropyl iodide | 19451-11-7 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Cyclopropyl iodide|lookchem [lookchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
